molecular formula C18H21NO3S B2980755 2-(4-Methoxyphenyl)-1-tosylpyrrolidine CAS No. 298689-85-7

2-(4-Methoxyphenyl)-1-tosylpyrrolidine

Cat. No.: B2980755
CAS No.: 298689-85-7
M. Wt: 331.43
InChI Key: DRIYSYFYGSZQNC-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-tosylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group and a tosyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-tosylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The tosylation of the resulting product is then carried out using tosyl chloride in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-tosylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically conducted under mild to moderate conditions, often in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-tosylpyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-tosylpyrrolidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-1-tosylpyrrolidine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the methoxyphenyl and tosyl groups attached to the pyrrolidine ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-14-5-11-17(12-6-14)23(20,21)19-13-3-4-18(19)15-7-9-16(22-2)10-8-15/h5-12,18H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIYSYFYGSZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 122° C. and MS: m/e=332 (M+H+) was prepared in accordance with the general method of example 1e from (RS)-2-(4-methoxy-phenyl)-pyrrolidine and toluene-4-sulfonyl chloride.
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